

A Technical Guide to Fmoc-L-Homocyclohexylalanine: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Fmoc-L-Homocyclohexylalanine*

Cat. No.: *B1318218*

[Get Quote](#)

Introduction: The Strategic Value of Non-Canonical Amino Acids

In the landscape of peptide chemistry and drug development, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. These unique building blocks allow researchers to move beyond the constraints of the 20 proteinogenic amino acids, enabling the design of peptides with enhanced stability, novel conformations, and superior therapeutic profiles. **Fmoc-L-Homocyclohexylalanine** (Fmoc-L-HomoCha-OH) stands out as a particularly valuable reagent in this class. Its distinctive structure, featuring a base-labile N- α -Fmoc protecting group and a bulky, hydrophobic homocyclohexyl side chain, provides a powerful tool for modulating the physicochemical properties of synthetic peptides.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It details the fundamental properties of **Fmoc-L-Homocyclohexylalanine**, explains the mechanistic rationale behind its use in Solid-Phase Peptide Synthesis (SPPS), and provides validated protocols for its successful incorporation into target peptide sequences.

Core Chemical and Physical Properties

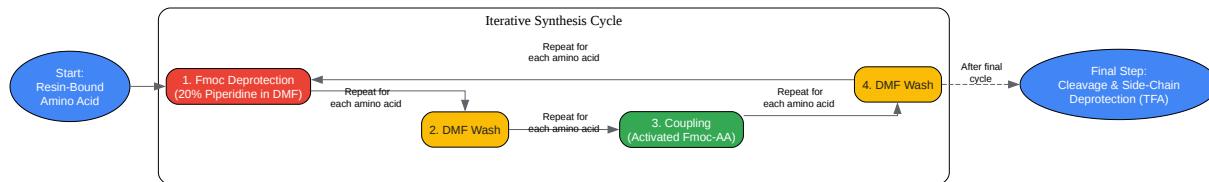
A thorough understanding of the fundamental properties of a synthetic building block is critical for its effective use. The key characteristics of **Fmoc-L-Homocyclohexylalanine** are

summarized below.

Property	Value	Reference(s)
CAS Number	269078-73-1	[1] [2] [3]
Chemical Formula	C ₂₅ H ₂₉ NO ₄	[1] [2] [3]
Molecular Weight	~407.5 g/mol	[1] [2] [3]
Synonyms	Fmoc-L-HomoCha-OH, FMOC-HOCHA-OH, (2S)-4- Cyclohexyl-2-({[(9H-fluoren-9- yl)methoxy]carbonyl}amino)but- anoic acid	[1] [3] [4]
Appearance	White to off-white powder	[2]
Purity	Typically ≥99% by (Chiral) HPLC	[2]
Storage Conditions	0–8 °C	[1] [2]
Topological Polar Surface Area	75.6 Å ²	[3]
XLogP3	6.1	[1] [3]

The Dual Functionality of Fmoc-L-Homocyclohexylalanine

The utility of this molecule is derived from two key structural features: the N- α -Fmoc protecting group and the homocyclohexyl side chain. Each imparts distinct and complementary advantages during peptide synthesis.


The Fmoc Protecting Group: A Cornerstone of Modern SPPS

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the temporary protecting group for the α -amino function, and its adoption represents a major advance over older methods like the t-butyloxycarbonyl (Boc) strategy.[\[5\]](#)[\[6\]](#) The core principle of Fmoc-based SPPS is orthogonality:

the Fmoc group is selectively cleaved under mild basic conditions (typically with piperidine), while the side-chain protecting groups and the resin linkage remain stable until the final acid-mediated cleavage step.[5][6][7]

Causality Behind the Choice of Fmoc:

- Mild Deprotection: The use of a base like piperidine avoids the repeated use of strong acids (like trifluoroacetic acid in Boc-SPPS), which can degrade sensitive residues (e.g., Tryptophan) or cause premature cleavage of the peptide from the resin.[8][9]
- Compatibility: This mildness makes the Fmoc strategy the method of choice for synthesizing peptides containing post-translational modifications like phosphorylation or glycosylation, which are often acid-labile.[7]
- Automation and Monitoring: The Fmoc cleavage reaction releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. This allows for real-time spectrophotometric monitoring of the deprotection step, ensuring reaction completion and enabling high-throughput automated synthesis.

[Click to download full resolution via product page](#)

Fig 1. Generalized workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

The Homocyclohexylalanine Side Chain: Engineering Hydrophobicity and Conformation

The homocyclohexylalanine side chain is what makes this building block a tool for rational peptide design. It is a bulkier and more hydrophobic analogue of both alanine and cyclohexylalanine (Cha).

Field-Proven Insights:

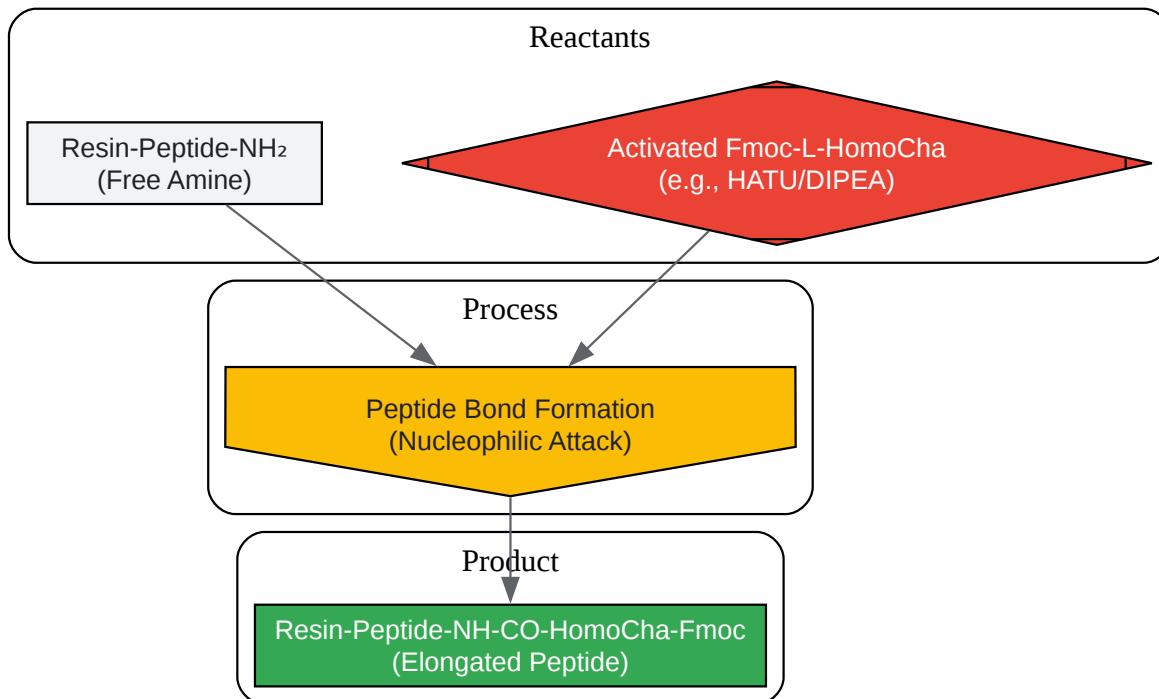
- Enhanced Hydrophobicity: The large, non-polar cyclohexyl ring significantly increases the local hydrophobicity of the peptide backbone. This property is widely exploited in drug design to improve membrane permeability and enhance interactions with hydrophobic pockets in target proteins.[\[2\]](#)[\[10\]](#)
- Conformational Rigidity: The steric bulk of the side chain restricts the rotational freedom of the peptide backbone, locking it into a more defined conformation. This pre-organization can lead to higher binding affinities and selectivities for biological targets, as less conformational entropy is lost upon binding.[\[10\]](#)
- Improved Stability: By replacing proteolytically labile residues or by inducing stable secondary structures like helices or turns, the incorporation of Fmoc-L-HomoCha-OH can significantly increase the peptide's resistance to enzymatic degradation, thereby extending its in-vivo half-life.[\[2\]](#)

Application in Peptide Synthesis: An Experimental Protocol

The successful incorporation of a sterically hindered amino acid like **Fmoc-L-Homocyclohexylalanine** requires optimized coupling conditions. The bulky side chain can slow down the rate of peptide bond formation, necessitating the use of potent activation reagents to ensure high coupling efficiency and prevent the formation of deletion sequences.[\[11\]](#)

Protocol: Manual SPPS Coupling of Fmoc-L-Homocyclohexylalanine

This protocol describes a single coupling cycle for adding Fmoc-L-HomoCha-OH to a growing peptide chain on a solid support (e.g., Rink Amide resin).


Materials:

- Peptide-resin with a free N-terminal amine
- **Fmoc-L-Homocyclohexylalanine**
- N,N'-Diisopropylcarbodiimide (DIC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
- 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
- N,N-Diisopropylethylamine (DIPEA)
- 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
- DMF, peptide synthesis grade
- Dichloromethane (DCM)

Methodology:

- Resin Preparation:
 - Ensure the peptide-resin from the previous cycle has been thoroughly washed with DMF to remove residual reagents. The resin should be swelled in DMF in a suitable reaction vessel.
- Fmoc Deprotection:
 - Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
 - Repeat the treatment with 20% piperidine in DMF for 10-15 minutes to ensure complete removal of the Fmoc group.[\[12\]](#)

- Rationale: The first short treatment removes the bulk of the Fmoc groups, while the second, longer treatment drives the reaction to completion.
- Washing:
 - Thoroughly wash the resin by flowing DMF through the vessel (5-7 times) to completely remove piperidine and the dibenzofulvene byproduct. Residual base can neutralize the subsequent coupling reaction.[\[5\]](#)
 - Perform a final wash with DCM and then DMF.
- Amino Acid Activation & Coupling:
 - In a separate vial, dissolve **Fmoc-L-Homocyclohexylalanine** (3-5 equivalents relative to resin loading), an activating agent like HATU (0.95 eq. to the amino acid), and HOAt (1 eq.) in DMF.
 - Add DIPEA (2 eq. to the amino acid) to the solution and vortex briefly. The solution may change color, indicating activation.
 - Causality: HATU/HOAt is a highly potent phosphonium-based activating system that is particularly effective for coupling sterically hindered amino acids.[\[13\]](#) DIPEA acts as a non-nucleophilic base to facilitate the reaction.
 - Immediately add the activated amino acid solution to the resin.
 - Agitate the reaction vessel for 1-4 hours at room temperature. For difficult couplings, this time can be extended or performed at a slightly elevated temperature (35-40°C).
- Post-Coupling Wash:
 - Drain the coupling solution from the reaction vessel.
 - Wash the resin thoroughly with DMF (3-5 times) to remove excess activated amino acid and byproducts.
 - A small sample of the resin can be taken for a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling.

[Click to download full resolution via product page](#)

Fig 2. Logical flow of the coupling step in SPPS.

Conclusion

Fmoc-L-Homocyclohexylalanine is more than a simple building block; it is a strategic tool for peptide design. Its successful application hinges on a clear understanding of its core properties: the mild, orthogonal deprotection chemistry afforded by the Fmoc group, and the profound conformational and physicochemical impact of its hydrophobic side chain. By leveraging these features and employing robust coupling protocols designed to overcome steric hindrance, researchers can effectively synthesize novel peptides with engineered properties, paving the way for the next generation of peptide-based therapeutics and advanced biochemical probes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (2S)-4-Cyclohexyl-2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid | C25H29NO4 | CID 17040133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fmoc-L-Homocyclohexylalanine; Fmoc-homocyclohexyl-L-alanine; (2S)-4-cyclohexyl-2-[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid | Chemrio [chemrio.com:9999]
- 5. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 6. nbinno.com [nbino.com]
- 7. Advances in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bocsci.com [bocsci.com]
- 9. bocsci.com [bocsci.com]
- 10. chemimpex.com [chemimpex.com]
- 11. benchchem.com [benchchem.com]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. chem.uci.edu [chem.uci.edu]
- To cite this document: BenchChem. [A Technical Guide to Fmoc-L-Homocyclohexylalanine: Properties, Synthesis, and Application]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1318218#fmoc-l-homocyclohexylalanine-cas-number-and-chemical-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com